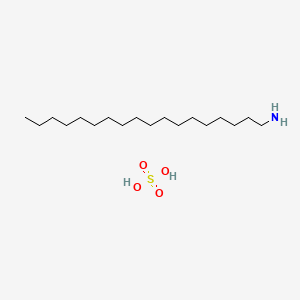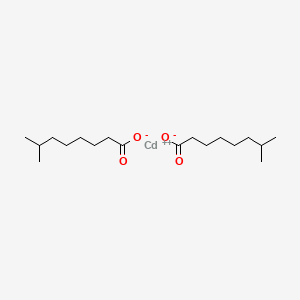
Dihexadecenyl adipate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihexadecenyl adipate is an organic compound with the molecular formula C38H70O4 and a molecular weight of 590.96 g/mol . It is a diester formed from the reaction of adipic acid with hexadecenyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dihexadecenyl adipate can be synthesized through the esterification of adipic acid with hexadecenyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or a solid superacid resin . The reaction conditions include heating the mixture to a temperature range of 100-150°C and maintaining it for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where adipic acid and hexadecenyl alcohol are fed into a reactor along with a catalyst. The reaction mixture is then heated, and the resulting ester is purified through distillation or other separation techniques to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dihexadecenyl adipate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Dihexadecenyl adipate has a wide range of applications in scientific research:
Chemistry: It is used as a plasticizer in the development of biodegradable films and polymeric membranes.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in medical devices and implants.
Industry: It is used in the production of lubricants, solvents, and other industrial products.
Mecanismo De Acción
The mechanism of action of dihexadecenyl adipate involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into cell membranes due to its lipophilic nature, affecting membrane fluidity and function. The ester groups can undergo hydrolysis, releasing adipic acid and hexadecenyl alcohol, which can further interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Diisodecyl adipate: Another adipate ester used as a plasticizer with similar properties.
Bis(2-ethylhexyl) adipate: Commonly used in the production of flexible plastics.
Uniqueness
Dihexadecenyl adipate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its long alkyl chains provide enhanced hydrophobicity and flexibility, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
94277-08-4 |
|---|---|
Fórmula molecular |
C38H70O4 |
Peso molecular |
591.0 g/mol |
Nombre IUPAC |
bis[(E)-hexadec-1-enyl] hexanedioate |
InChI |
InChI=1S/C38H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-41-37(39)33-29-30-34-38(40)42-36-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30,33-34H2,1-2H3/b35-31+,36-32+ |
Clave InChI |
ZUFSROZOUHYRBP-QUTRQNJUSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC/C=C/OC(=O)CCCCC(=O)O/C=C/CCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCC=COC(=O)CCCCC(=O)OC=CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



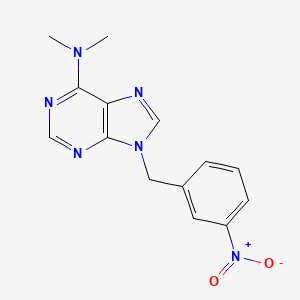
![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)
![1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one](/img/structure/B12644881.png)



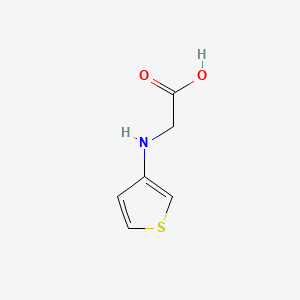
![[(E)-hex-3-enyl] (E)-hex-2-enoate](/img/structure/B12644904.png)
![IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)-](/img/structure/B12644908.png)
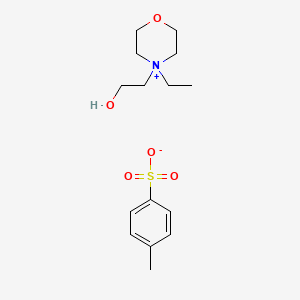
![3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide](/img/structure/B12644915.png)
